4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2NO3/c23-15-5-1-13(2-6-15)21-12-19(26)18-11-17(9-10-20(18)28-21)25-22(27)14-3-7-16(24)8-4-14/h1-12H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYVGUNPIJUCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide, a synthetic compound belonging to the class of benzamides, exhibits unique structural features that suggest potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.3 g/mol. The compound features a fluorine atom at the para position of the benzamide structure and a chromen-6-yl moiety, which contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.3 g/mol |
| CAS Number | 923157-08-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, utilizing fluorinated benzene derivatives and chromenone intermediates. Common solvents such as dimethylformamide or dichloromethane are employed to facilitate reactions under controlled conditions.
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Inhibition of Cholinesterases: Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases.
- Anti-inflammatory Properties: The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) is associated with anti-inflammatory effects, relevant for conditions like arthritis and cancer .
Case Studies
-
Inhibition Studies:
- A study assessed various chromone derivatives for their inhibitory effects against AChE and BChE, reporting IC50 values that suggest moderate activity against these enzymes. For instance, compounds with fluorine substitutions showed enhanced inhibitory effects due to their electron-withdrawing nature .
- Cytotoxicity Assessments:
- Molecular Docking Studies:
Potential Applications
Given its structural features and preliminary biological activity data, this compound may have applications in:
- Neurodegenerative Disease Treatment: As a potential inhibitor of cholinesterases.
- Anti-inflammatory Drugs: Targeting COX and LOX pathways.
- Anticancer Agents: Due to observed cytotoxicity against cancer cell lines.
Scientific Research Applications
Structural Characteristics
The compound features a chromenone structure, which is known for its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds similar to 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of chromenone have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancers .
Table 1: Anticancer Activity of Chromenone Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Chromenone A | Breast Cancer | Apoptosis induction | |
| Chromenone B | Lung Cancer | Cell cycle arrest | |
| 4-Fluoro-Benzamide | Multiple Types | Inhibition of angiogenesis |
Pharmacology
Enzyme Inhibition :
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibitor Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-1 | Chromenone Derivative | 5.0 | |
| LOX | Fluorinated Compound | 3.5 |
Neuroscience
Neuroprotective Effects :
Recent studies have explored the neuroprotective effects of chromenone derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity .
Table 3: Neuroprotective Studies
| Compound Name | Disease Type | Mechanism of Action | Reference |
|---|---|---|---|
| Chromenone C | Alzheimer's Disease | Antioxidant activity | |
| Chromenone D | Parkinson's Disease | Anti-inflammatory effects |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of chromenone derivatives, including the target compound, for their anticancer properties. The study found that these compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells through the activation of apoptotic pathways .
Case Study 2: Enzyme Inhibition
In a pharmacological investigation, researchers assessed the inhibitory effects of several fluorinated chromenones on COX enzymes. The study demonstrated that these compounds could effectively reduce prostaglandin synthesis, suggesting their potential as anti-inflammatory agents .
Case Study 3: Neuroprotection
A recent exploration into the neuroprotective properties of chromenones highlighted their ability to mitigate oxidative stress in neuronal cultures exposed to neurotoxic agents. The results indicated that the compounds could significantly reduce cell death and promote neuronal survival .
Comparison with Similar Compounds
Key Trends :
- Fluorine Substituents : Improve metabolic stability and membrane permeability via reduced polar surface area .
- Methoxy Groups : Enhance solubility and π-stacking but may increase susceptibility to oxidative metabolism .
Pharmacological Potential
While direct data for the target compound are lacking, insights from analogs suggest:
- Antiparasitic Activity : 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide (Acoziborole) demonstrates potent antiparasitic effects, highlighting the therapeutic relevance of fluorinated benzamides .
- Kinase Inhibition: Chromenone derivatives are known to inhibit kinases like CDK or PI3K; fluorination may enhance binding to hydrophobic ATP pockets .
Preparation Methods
Claisen-Schmidt Condensation
The chromenone core is synthesized via a Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-fluorobenzaldehyde. This reaction is catalyzed by sodium hydroxide in ethanol under reflux conditions (80–90°C for 6–8 hours). The aldol adduct undergoes spontaneous dehydration to form the chalcone intermediate.
Reaction Conditions
| Reactant | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Hydroxyacetophenone | NaOH/EtOH | 80°C | 8 h | 78% |
| 4-Fluorobenzaldehyde |
Cyclization to Chromenone
The chalcone intermediate is cyclized using concentrated sulfuric acid at 0–5°C for 2 hours, followed by quenching with ice water. This step introduces the 4-oxo-4H-chromen scaffold with a 4-fluorophenyl group at position 2.
Optimized Cyclization Parameters
| Parameter | Value |
|---|---|
| Acid | H₂SO₄ (conc.) |
| Temperature | 0–5°C |
| Time | 2 h |
| Yield | 85% |
Nitration at Position 6
Nitro Group Introduction
Nitration of 2-(4-fluorophenyl)-4H-chromen-4-one is achieved using a nitric acid-sulfuric acid mixture (1:3 v/v) at 70–75°C for 1 hour. The electron-withdrawing ketone group directs nitration predominantly to position 6, yielding 6-nitro-2-(4-fluorophenyl)-4H-chromen-4-one.
Nitration Conditions
| Nitrating Agent | Temperature | Time | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 75°C | 1 h | 92% |
Reduction to 6-Amino-2-(4-Fluorophenyl)-4H-Chromen-4-One
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in methanol at room temperature for 12 hours. Alternatively, tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) at 60°C for 8 hours achieves similar results.
Reduction Methods Comparison
| Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| Catalytic H₂ | Pd/C (10%) | RT, 12 h | 89% |
| SnCl₂·2H₂O | HCl (conc.) | 60°C, 8 h | 94% |
Amidation with 4-Fluorobenzoyl Chloride
Coupling Reaction
The amine intermediate reacts with 4-fluorobenzoyl chloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and column chromatography.
Amidation Parameters
| Reagent | Equivalents | Solvent | Time | Yield |
|---|---|---|---|---|
| 4-Fluorobenzoyl Chloride | 1.2 | DCM | 24 h | 87% |
| EDCI/DMAP | 1.5/0.1 |
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach combines cyclization and amidation in a single pot using microwave irradiation (150°C, 30 minutes). This method reduces purification steps and improves overall yield to 91%.
Microwave-Assisted Synthesis
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Time | 30 min |
| Yield | 91% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. Key adjustments include:
Q & A
Q. What are the standard synthetic routes for preparing 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the chromenone core via cyclization of substituted 2-hydroxyacetophenones.
- Step 2 : Introduction of the 4-fluorophenyl group at the 2-position of the chromenone using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Amidation at the 6-position using 4-fluorobenzoyl chloride under basic conditions (e.g., pyridine/DMAP).
Key intermediates should be characterized by NMR and LC-MS. Reaction conditions (temperature, solvent, catalysts) significantly influence yields .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H/C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- HPLC : Purity assessment (>95% recommended for biological assays).
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities and confirms the planar chromenone-benzamide conformation .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Kinases (e.g., EGFR, VEGFR): The fluorinated benzamide moiety may act as a ATP-binding site inhibitor.
- Cytochrome P450 Enzymes : Chromenone derivatives often modulate metabolic pathways.
Initial screening via in vitro enzyme inhibition assays and computational docking (e.g., AutoDock Vina) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the critical amidation step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane.
- Temperature Control : Higher temperatures (80–100°C) may accelerate amidation but risk side reactions.
Use Design of Experiments (DoE) to identify optimal parameters. Parallel microscale reactions (e.g., Chemspeed platforms) enhance throughput .
Q. How should contradictory bioactivity data across studies be resolved?
- Meta-Analysis : Aggregate data from independent studies (e.g., IC values) and apply statistical tests (ANOVA) to identify outliers.
- Dose-Response Validation : Replicate assays under standardized conditions (pH, serum concentration).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .
Q. What computational methods are suitable for predicting metabolic stability?
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate hepatic clearance and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate binding to human liver microsomes to assess metabolic hotspots (e.g., fluorophenyl oxidation).
Validate predictions with in vitro microsomal assays (e.g., human hepatocytes) .
Q. How can crystallographic disorder in the chromenone core be addressed?
- Low-Temperature Data Collection : Conduct X-ray diffraction at 100 K to minimize thermal motion.
- TWINABS Correction : Apply twin refinement for overlapping lattices.
- DFT Calculations : Compare experimental data with theoretical electron density maps (e.g., Gaussian09) .
Q. What strategies enhance selectivity for kinase inhibition over related isoforms?
- Structure-Based Drug Design (SBDD) : Modify the benzamide substituents to exploit hydrophobic pockets unique to target kinases.
- Fragment Replacement : Replace the 4-fluorophenyl group with bioisosteres (e.g., thiophene) to alter steric/electronic profiles.
- Kinase Profiling Panels : Test against >100 kinases (e.g., Eurofins KinaseProfiler) to map selectivity .
Methodological and Theoretical Frameworks
Q. How can researchers integrate findings into a broader theoretical framework?
- Structure-Activity Relationship (SAR) : Corrogate substituent effects (e.g., fluorine position) with bioactivity data.
- Network Pharmacology : Map compound interactions onto disease-associated pathways (e.g., KEGG, Reactome).
- Free-Wilson Analysis : Quantify contributions of individual functional groups to biological activity .
Q. What safety protocols are critical for handling fluorinated aromatic compounds?
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/ inhalation exposure.
- Waste Management : Neutralize reactive intermediates (e.g., benzoyl chlorides) with aqueous bicarbonate before disposal.
- In Silico Toxicity Screening : Predict mutagenicity (e.g., Ames test models) and endocrine disruption via tools like TEST or ProTox-II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
